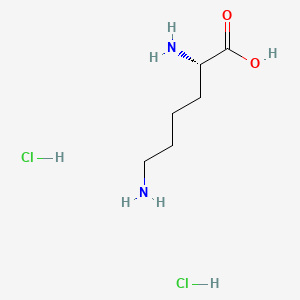

L-Lysine dihydrochloride

Descripción general

Descripción

L-Lysine dihydrochloride: is a compound derived from the essential amino acid L-lysine. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is known for its role in protein synthesis and is often used as a dietary supplement, particularly in cell culture media and as a substrate for various enzymatic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Lysine dihydrochloride can be synthesized through several methods. One common approach involves the fermentation of glucose using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process produces L-lysine, which is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, ion exchange, and crystallization, to obtain high-purity this compound. The final product is usually in the form of a white crystalline powder .

Análisis De Reacciones Químicas

Types of Reactions

L-Lysine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: L-lysine can be oxidized to form various derivatives, such as L-lysine oxidase.

Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different lysine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, including acyl chlorides and alkyl halides, are used for substitution reactions.

Major Products

The major products formed from these reactions include various lysine derivatives, such as L-lysine oxidase, N-acetyl-L-lysine, and other substituted lysine compounds .

Aplicaciones Científicas De Investigación

Nutritional Applications in Animal Feed

L-Lysine as a Nutritional Additive

L-Lysine is predominantly used as a nutritional additive in animal feeds. It is essential for protein synthesis and is particularly crucial in the diets of non-ruminant animals such as pigs and poultry, where it enhances growth performance and feed efficiency.

- Efficacy Studies : Research has demonstrated that supplementation with L-Lysine HCl improves live weight gain and feed conversion ratios in broiler chickens. In a comparative study, broilers receiving L-Lysine HCl showed significant improvements in live weight gain compared to those on a control diet without lysine supplementation .

- Nutritional Composition : The average lysine content in L-Lysine HCl is around 78.8% on a dry matter basis. Studies indicate that the addition of L-Lysine HCl to animal diets leads to better protein utilization and nutrient metabolizability .

| Parameter | Control Group | L-Lysine HCl Group | L-Lysine Sulfate Group |

|---|---|---|---|

| Live Weight Gain (g) | 2017 | 2119 | 2156 |

| Feed Conversion Ratio | 1.95 | 1.84 | 1.71 |

| Hot Carcass Weight (g) | 1559 | 1557 | 1557 |

Human Health Applications

Role in Disease Prevention

L-Lysine HCl has been studied for its potential benefits in human health, particularly in the prevention of herpes simplex virus (HSV) outbreaks. Preliminary research suggests that lysine supplementation may reduce the frequency and severity of HSV recurrences .

- Clinical Studies : A thirteen-week toxicity study on rats indicated no adverse effects at doses up to 5% of their diet, suggesting a high safety profile for human consumption .

- Mechanism of Action : The proposed mechanism involves lysine competing with arginine, an amino acid that promotes HSV replication, thereby potentially inhibiting viral activity .

Pharmaceutical Applications

Formulation in Medicinal Products

L-Lysine HCl is utilized in various pharmaceutical formulations due to its biochemical properties as an amino acid. It serves not only as a dietary supplement but also as an ingredient in medications aimed at improving nutritional status.

- Potential Osteoporotic Activity : There is emerging evidence that lysine may have anti-osteoporotic effects, although further research is necessary to fully understand this application .

Safety and Toxicological Assessments

Toxicity Studies

Comprehensive toxicological studies have been conducted to assess the safety of L-Lysine HCl:

- Oral Toxicity Study : In a study involving Sprague-Dawley rats, no significant toxicological effects were observed across various doses, establishing a no-observed-adverse-effect level (NOAEL) at approximately 5.0% of diet .

- Safety Profile : The compound has been classified as non-toxic by inhalation and non-irritant to skin, although it may cause eye irritation upon contact .

Mecanismo De Acción

L-Lysine dihydrochloride exerts its effects primarily through its role in protein synthesis. It is an essential amino acid that cannot be synthesized by the human body and must be obtained through diet or supplementation. L-lysine is incorporated into proteins during translation, and its presence is crucial for the proper functioning of various enzymes and structural proteins .

Comparación Con Compuestos Similares

Similar Compounds

L-Arginine: Another essential amino acid with similar roles in protein synthesis and metabolic pathways.

L-Ornithine: Involved in the urea cycle and has roles in detoxification and ammonia metabolism.

Cadaverine: A diamine derived from the decarboxylation of L-lysine, used in the synthesis of polyamides and other industrial applications

Uniqueness

L-Lysine dihydrochloride is unique due to its specific role in protein synthesis and its wide range of applications in various fields. Unlike other amino acids, L-lysine is particularly important for the production of collagen and elastin, making it essential for skin, bone, and connective tissue health .

Actividad Biológica

L-Lysine dihydrochloride, a salt form of the essential amino acid L-lysine, has garnered attention for its various biological activities and therapeutic potentials. This article explores the compound's biological activity, including its antimicrobial effects, physiological roles, and potential applications in clinical settings.

Overview of this compound

L-lysine is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. The dihydrochloride form enhances its solubility and bioavailability. L-lysine plays a critical role in protein synthesis, hormone production, and calcium absorption. Its supplementation is often associated with various health benefits.

Antimicrobial Activity

Recent studies have highlighted the enhanced bactericidal activity of this compound when combined with β-lactam antibiotics against Gram-negative bacteria. Research indicates that L-lysine hydrochloride increases the effectiveness of these antibiotics by:

- Disrupting the outer membrane of bacteria.

- Increasing reactive oxygen species (ROS) levels, which contribute to bacterial lethality.

- Enhancing the expression of genes involved in the tricarboxylic acid (TCA) cycle, thus promoting energy production necessary for bacterial survival under stress conditions .

Table 1: Effects of this compound on Bacterial Killing

| Bacterial Strain | Effect of L-Lysine HCl | Mechanism of Action |

|---|---|---|

| Escherichia coli | Enhanced lethality | Disruption of outer membrane, increased ROS levels |

| Acinetobacter baumannii | Enhanced lethality | Similar mechanisms as above |

| Pseudomonas aeruginosa | Enhanced lethality | Similar mechanisms as above |

Physiological Effects and Toxicology

A 13-week oral toxicity study in rats evaluated the safety profile of L-lysine hydrochloride. The study found no significant adverse effects at doses up to 5% (w/w) in the diet. Key findings included:

- No changes in clinical signs, body weights, or organ weights.

- A no-observed-adverse-effect level (NOAEL) was established at 5.0% for both genders .

This suggests that this compound is generally safe for consumption at recommended levels.

Role in Kidney Function

Research has shown that this compound can influence renal function by affecting bicarbonate reabsorption in the proximal tubule. A study demonstrated that infusion of L-lysine resulted in increased bicarbonate excretion without significantly affecting glomerular filtration rate (GFR). This effect is attributed to lysine's ability to inhibit bicarbonate reabsorption independent of carbonic anhydrase activity .

Clinical Applications

This compound has been investigated for various clinical applications:

- Antiviral Activity : It has shown potential in inhibiting herpes simplex virus replication by altering the arginine-to-lysine ratio in tissues .

- Nutritional Supplementation : Used extensively in animal feeds to enhance growth and health due to its essential role in protein synthesis .

Case Study 1: Antimicrobial Enhancement

A study published in June 2023 demonstrated that combining L-lysine hydrochloride with β-lactam antibiotics significantly increased their bactericidal activity against various Gram-negative pathogens. The research indicated that this combination could be a novel approach to combat antibiotic resistance .

Case Study 2: Safety Profile

In a long-term toxicity study involving Sprague-Dawley rats, no adverse effects were observed even at high dietary concentrations over an extended period. This supports the safety of this compound as a dietary supplement .

Propiedades

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-78-7, 28826-16-6, 56-87-1 (Parent) | |

| Record name | L-Lysine, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(L-lysine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029198 | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10098-89-2, 657-27-2, 657-26-1 | |

| Record name | L-Lysine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.